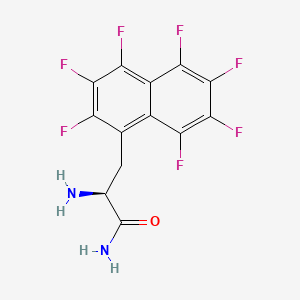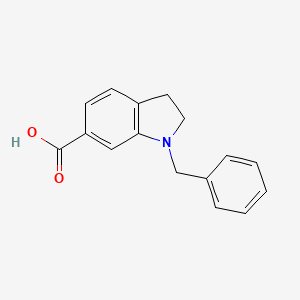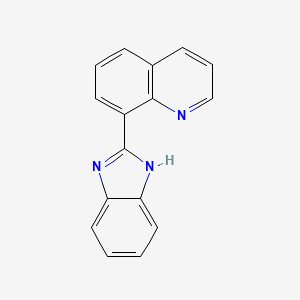
8-(1H-benzimidazol-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzimidazole moiety is known for its pharmacological properties, while the quinoline ring is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-yl)quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives. One common method includes the reaction of substituted phenylenediamine with 5-formyl-8-quinolinol in the presence of sodium metabisulfite and dimethylformamide (DMF) at elevated temperatures (120°C) . This reaction yields the desired benzimidazole-quinoline hybrid compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1H-benzimidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(1H-benzimidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the pharmacological properties of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-(1H-benzimidazol-2-yl)quinoline is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline ring can intercalate into DNA, leading to the inhibition of DNA replication and transcription. These interactions make the compound a promising candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
8-(1H-benzimidazol-2-yl)quinoline can be compared with other benzimidazole and quinoline derivatives:
Benzimidazole Derivatives: Compounds like mebendazole and albendazole are well-known for their antiparasitic activity. This compound shares the benzimidazole scaffold but has additional properties due to the quinoline ring.
Quinoline Derivatives: Chloroquine and quinine are famous antimalarial drugs. The presence of the benzimidazole moiety in this compound provides additional pharmacological benefits.
List of Similar Compounds
- Mebendazole
- Albendazole
- Chloroquine
- Quinine
Eigenschaften
Molekularformel |
C16H11N3 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
8-(1H-benzimidazol-2-yl)quinoline |
InChI |
InChI=1S/C16H11N3/c1-2-9-14-13(8-1)18-16(19-14)12-7-3-5-11-6-4-10-17-15(11)12/h1-10H,(H,18,19) |
InChI-Schlüssel |
MSBBVISJVVAALS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
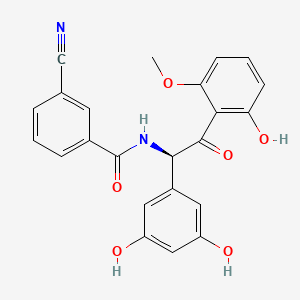
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
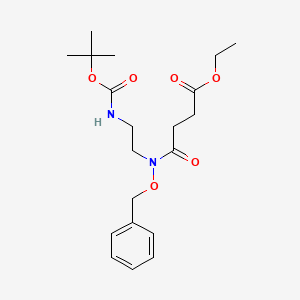


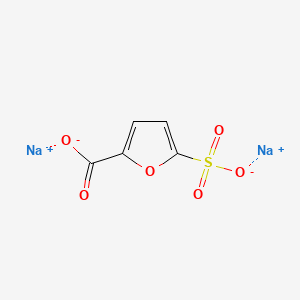
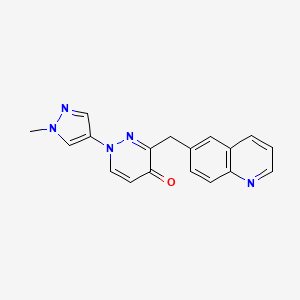
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
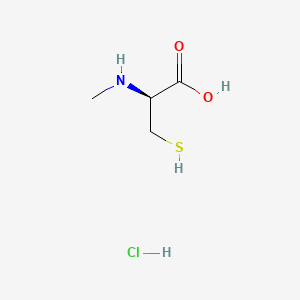
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
